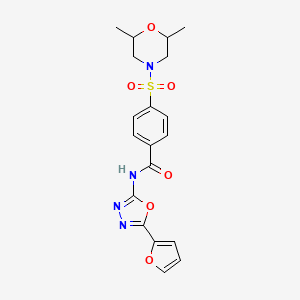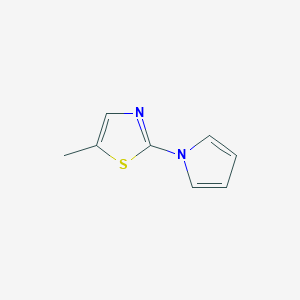
2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)propanamide, also known as 2,4-DMP-2-MPA, is a synthetic compound with a variety of applications in scientific research. It is a colorless, odorless, crystalline solid with a molecular weight of 263.3 g/mol. It is soluble in water, ethanol, and methanol, and is insoluble in nonpolar solvents. 2,4-DMP-2-MPA has been used in a range of laboratory experiments, including those involving the synthesis of novel compounds, the study of enzyme inhibition and protein-protein interactions, and the investigation of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)propanamideA has been used in a variety of scientific research applications, including the synthesis of novel compounds, the study of enzyme inhibition and protein-protein interactions, and the investigation of biochemical and physiological effects. It has also been used in the study of drug metabolism and in the development of new drugs.
Wirkmechanismus
2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)propanamideA is believed to act as an inhibitor of the enzyme cytochrome P450 2C8 (CYP2C8). CYP2C8 is involved in the metabolism of a variety of drugs, including ibuprofen, celecoxib, and rosiglitazone. By inhibiting CYP2C8, 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)propanamideA can affect the metabolism of these drugs, leading to changes in their pharmacokinetics.
Biochemical and Physiological Effects
2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)propanamideA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of CYP2C8, as discussed above. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)propanamideA has several advantages for use in laboratory experiments. It is a relatively stable compound, with a long shelf life. It is also soluble in water, ethanol, and methanol, allowing for easy and reliable synthesis. However, it is insoluble in nonpolar solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
The potential future applications of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)propanamideA are numerous and varied. It could be used in the development of new drugs and in the study of drug metabolism. It could also be used to investigate the biochemical and physiological effects of other compounds, or to study the effects of enzyme inhibition or protein-protein interactions. Additionally, it could be used to study the effects of other drugs, or to develop new compounds for use in drug discovery.
Synthesemethoden
2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)propanamideA is synthesized by the reaction of 2-methyl-2-phenylpropanamide with 2,4-dimethoxyphenyl isocyanate. The reaction is typically conducted in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as p-toluenesulfonic acid or pyridine. The reaction is typically conducted at temperatures of 50-60°C and is typically completed within 1-2 hours.
Eigenschaften
IUPAC Name |
2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-6-4-5-7-17(13)21-19(22)15(12-20)10-14-8-9-16(23-2)11-18(14)24-3/h4-9,11,15H,10H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUSVRGBWXNOMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(CC2=C(C=C(C=C2)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]quinoline-8-carboxamide](/img/structure/B2791196.png)

![3-(3-Chlorophenyl)-6-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2791200.png)


![3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B2791205.png)

![ethyl N-{(E)-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylidene}carbamate](/img/structure/B2791208.png)
![1-[(2-Nitrophenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2791210.png)




![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-sulfonamide](/img/structure/B2791218.png)